molecular formula C19H19ClF2N2O3S B11232726 1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide

Cat. No.: B11232726
M. Wt: 428.9 g/mol
InChI Key: NLUPQYQZXIDGTF-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methanesulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide is a synthetic organic compound with the molecular formula C19H19ClF2N2O3S It is characterized by the presence of a piperidine ring, a sulfonyl group, and two aromatic rings substituted with chlorine and fluorine atoms

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling reactions. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the sulfonylated piperidine with the 3,4-difluorophenyl group using a coupling reagent such as a palladium catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methanesulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1-[(2-Chlorophenyl)methanesulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

1-[(2-Chlorophenyl)methanesulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-[(2-Chlorophenyl)methanesulfonyl]-N-(4-fluorophenyl)piperidine-3-carboxamide: This compound has a similar structure but with a single fluorine substitution, which may result in different chemical and biological properties.

    1-[(2-Chlorophenyl)methanesulfonyl]-N-(3,4-dichlorophenyl)piperidine-3-carboxamide: The presence of additional chlorine atoms can influence the compound’s reactivity and interactions with biological targets.

    1-[(2-Chlorophenyl)methanesulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide:

The uniqueness of 1-[(2-chlorophenyl)methanesulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C19H19ClF2N2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H19ClF2N2O3S/c20-16-6-2-1-4-14(16)12-28(26,27)24-9-3-5-13(11-24)19(25)23-15-7-8-17(21)18(22)10-15/h1-2,4,6-8,10,13H,3,5,9,11-12H2,(H,23,25)

InChI Key

NLUPQYQZXIDGTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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